molecular formula C15H18BrN5O4 B2870031 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione CAS No. 2097884-60-9

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione

Cat. No.: B2870031
CAS No.: 2097884-60-9
M. Wt: 412.244
InChI Key: SFHZUBFMKVBDMR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring linked via an oxygen atom to a 5-bromopyrimidine moiety and a 4-ethylpiperazine-2,3-dione group. The pyrrolidine linker may enhance conformational flexibility, influencing binding to biological targets. Though direct synthesis data are unavailable, analogous compounds suggest nucleophilic substitution and coupling reactions are key steps .

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O4/c1-2-19-5-6-21(13(23)12(19)22)15(24)20-4-3-11(9-20)25-14-17-7-10(16)8-18-14/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHZUBFMKVBDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with the preparation of the pyrimidine and pyrrolidine intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Suzuki or Sonogashira protocols . Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, aromatic rings, or pharmacophores:

Compound A : 1-{3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione (BJ43777)
  • Molecular Formula : C₁₇H₂₃N₅O₄
  • Molecular Weight : 361.4 g/mol
  • Key Features: Replaces bromine with 4,6-dimethyl groups on pyrimidine.
  • Source : SynChem, Inc. .
Compound B : 1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine
  • Molecular Formula : C₁₇H₁₈BrN₃O
  • Molecular Weight : 360.25 g/mol
  • Key Features : Pyridine replaces pyrimidine; benzyl group on piperazine alters steric and electronic properties. The absence of a dione moiety reduces hydrogen-bonding capacity.
  • Source : ChemBK .
Compound C : 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine
  • Molecular Formula : C₁₈H₁₈Cl₂N₃O
  • Molecular Weight : 378.26 g/mol
  • Key Features : Chlorine substituents on pyridine and phenyl groups enhance electrophilicity. Piperazine lacks ethyl and dione groups, simplifying the structure.
  • Source : Multiple suppliers .

Comparative Data Table

Parameter Target Compound Compound A (BJ43777) Compound B Compound C
Molecular Formula C₁₅H₁₈BrN₅O₄* C₁₇H₂₃N₅O₄ C₁₇H₁₈BrN₃O C₁₈H₁₈Cl₂N₃O
Molecular Weight ~411.2 g/mol 361.4 g/mol 360.25 g/mol 378.26 g/mol
Aromatic Ring 5-Bromopyrimidine 4,6-Dimethylpyrimidine 5-Bromopyridine 2-Chloropyridine
Key Substituents Bromine, ethylpiperazine dione Methyl groups, dione Benzyl, pyridine carbonyl Chlorine, methylphenyl
Pharmacophore Piperazine dione, pyrrolidine Piperazine dione, pyrrolidine Piperazine, pyridine carbonyl Piperazine, chlorophenyl

*Estimated based on structural analogy to Compound A.

Research Findings and Implications

  • Halogen vs. Alkyl Substituents : Bromine in the target compound may improve target binding via halogen bonds, whereas methyl groups in Compound A enhance metabolic stability but reduce polarity .
  • Piperazine Dione vs. Compound B’s lack of dione limits this interaction.
  • Aromatic Ring Variations : Pyrimidine (target, Compound A) offers π-stacking and hydrogen-bonding sites, while pyridine (Compounds B, C) provides a simpler aromatic system with varied electronic effects .

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